5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride chemical structure and properties
5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride chemical structure and properties
An In-depth Technical Guide to 5-Amino-2-chloro-4-methoxybenzoic Acid Hydrochloride
Introduction
5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride is a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and chemical industries. Its multifunctional structure, featuring amino, chloro, methoxy, and carboxylic acid groups, makes it a versatile and highly valuable building block for organic synthesis. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of active pharmaceutical ingredients (APIs).
Primarily, this compound is recognized as a crucial precursor in the synthesis of various gastroprokinetic and antiemetic drugs, including metoclopramide, cisapride, and mosapride.[1] The structural integrity and purity of this intermediate are therefore paramount to the safety and efficacy of these widely used medications. This document is designed for researchers, chemists, and drug development professionals, offering expert insights into the compound's synthesis, characterization, and safe handling.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
The compound is systematically named 4-Amino-5-chloro-2-methoxybenzoic acid . In its hydrochloride salt form, the amino group is protonated. While sometimes referred to by other names, the 4-amino-5-chloro-2-methoxy substitution pattern corresponds to the most commercially and scientifically relevant isomer, identified by CAS number 7206-70-4 for the free base and 2288709-08-8 for the hydrochloride salt.[2][3]
Physicochemical Data
The key properties of the hydrochloride salt and its corresponding free base are summarized below. This data is essential for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 2288709-08-8 (Hydrochloride) 7206-70-4 (Free Base) | [2][4] |
| Molecular Formula | C₈H₉Cl₂NO₃ | [2] |
| Molecular Weight | 238.07 g/mol | [2][5] |
| Appearance | White to beige or pale yellow crystalline powder | [3][6] |
| Melting Point | 205-211 °C (for free base) | [3] |
| Solubility | Slightly soluble in water; soluble in alcohols and ketones | [7] |
| Storage | Recommended: Refrigerated, in a dry, well-ventilated place | [2][8] |
Synthesis and Purification
Synthetic Pathway Overview
A robust and widely cited method for synthesizing 4-amino-5-chloro-2-methoxybenzoic acid proceeds from the readily available starting material, p-aminosalicylic acid.[1][9] This three-step synthesis is efficient and scalable for laboratory purposes.
-
Methylation: The synthesis begins with the methylation of the phenolic hydroxyl group of p-aminosalicylic acid. This is a critical first step to prevent unwanted side reactions at this position and to install the required methoxy group. Dimethyl sulfate is a common and effective methylating agent for this transformation.[9]
-
Chlorination: The second step involves electrophilic aromatic substitution to introduce a chlorine atom onto the benzene ring. N-Chlorosuccinimide (NCS) is the reagent of choice as it provides a controlled source of electrophilic chlorine, directing the substitution ortho to the activating amino group.[1][9]
-
Saponification & Acidification: The final step is the hydrolysis (saponification) of the methyl ester to the free carboxylic acid using a strong base like potassium hydroxide.[9] Subsequent acidification with hydrochloric acid not only precipitates the product but also converts the amino group into its hydrochloride salt, which can aid in purification.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from published literature.[1][9]
Step 1: Methylation of p-Aminosalicylic Acid
-
In a suitable reaction vessel, mix p-aminosalicylic acid and potassium hydroxide in acetone.
-
Stir the mixture and cool to approximately 20-30°C.
-
Gradually add dimethyl sulfate dropwise while maintaining the temperature.
-
Allow the reaction to proceed for 5-6 hours.[9]
-
Remove the acetone under reduced pressure. Dissolve the residue in water.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 4-amino-2-methoxybenzoate.
Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate
-
Dissolve the ester from Step 1 in dimethylformamide (DMF).
-
Add N-Chlorosuccinimide (NCS) in a 1:1 molar ratio to the ester.[9]
-
Heat the reaction mixture to approximately 70°C for 3-4 hours.[1][9]
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate.
Step 3 & 4: Saponification and Hydrochloride Salt Formation
-
Mix the chlorinated ester from Step 2 with potassium hydroxide in a solution of methanol and water (e.g., 5:2 v/v).[9]
-
Reflux the mixture for 2-3 hours to ensure complete hydrolysis of the ester.[9]
-
(Optional) Add activated carbon and reflux for 30 minutes for decolorization, followed by hot filtration.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and cool in an ice bath.
-
Carefully acidify the solution by adding hydrochloric acid (e.g., 3M HCl) dropwise until the pH is strongly acidic (pH 1-2).
-
The final product, 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride, will precipitate as a solid.
-
Filter the solid, wash with a small amount of cold water, and dry under vacuum.
Spectroscopic and Analytical Characterization
Structural confirmation is a self-validating step in any synthesis. The following spectral characteristics are expected for the final compound (analyzed as the free base for clarity).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals would include two singlets in the aromatic region for the two non-equivalent aromatic protons, a singlet for the methoxy (-OCH₃) protons, and broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons.
-
¹³C NMR : The spectrum should show eight distinct carbon signals, including those for the carboxyl carbon, the six aromatic carbons (four substituted, two unsubstituted), and the methoxy carbon.[10]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the functional groups. Key absorption bands would include a broad O-H stretch from the carboxylic acid, N-H stretching from the amine, a sharp C=O stretch from the carboxylic acid, C-O stretching from the ether, and a C-Cl stretch.[4]
-
Mass Spectrometry (MS) : The mass spectrum of the free base should exhibit a molecular ion peak (M+) at m/z 201, with a characteristic isotopic pattern (M+2) at m/z 203 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[4]
Applications in Research and Development
Core Building Block for Active Pharmaceutical Ingredients (APIs)
The primary application of this compound is as a key intermediate in pharmaceutical synthesis.[3] Its structure is a core component of several drugs that modulate serotonin receptors.
-
Gastroprokinetic Agents : It is a foundational piece for synthesizing benzamide drugs like metoclopramide, which act as dopamine D2 and serotonin 5-HT3 receptor antagonists and 5-HT4 receptor agonists. These actions enhance gastrointestinal motility.[1]
-
5-HT₄ Receptor Modulators : Research has extensively used this acid to develop novel esters and amides that act as potent and selective agonists or antagonists for the 5-HT₄ receptor.[11][12] These compounds are investigated for treating conditions like irritable bowel syndrome (IBS) and other motility disorders.
Agrochemical Synthesis
Beyond pharmaceuticals, 4-amino-5-chloro-2-methoxybenzoic acid is used in the formulation of agricultural chemicals, such as herbicides and pesticides, where its structure contributes to the biological activity required for crop protection.[3]
Safety, Handling, and Storage
Proper handling is crucial due to the compound's potential hazards. The following table summarizes key safety information based on available Safety Data Sheets (SDS).[8][13][14]
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
-
Personal Protective Equipment (PPE) : Always handle this chemical wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[8][13]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Refrigeration is recommended for long-term stability.[2] Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
References
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Royal Society of Chemistry. (2012). Supplementary data for Organic & Biomolecular Chemistry. Retrieved from [Link]
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MilliporeSigma. (n.d.). 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride. Retrieved from [Link]
- Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]
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ACS Publications. (1995). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
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GSRS. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]
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PubMed. (1995). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Retrieved from [Link]
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ChemBK. (2024). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved from [Link]
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Inxight Drugs. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-. Retrieved from [Link]
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PharmaCompass. (n.d.). 5-CHLORO-2-ANISIC ACID. Retrieved from [Link]
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